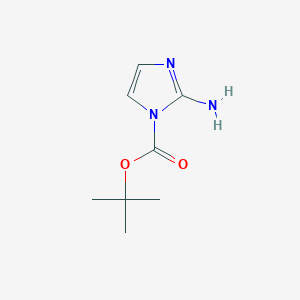

2-Amino-1-Boc-imidazole

Description

The exact mass of the compound 2-Amino-1-Boc-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-Boc-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-Boc-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-aminoimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKYKASMZAUFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929568-19-4 | |

| Record name | tert-butyl 2-amino-1H-imidazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-1-Boc-imidazole

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining tert-butyl 2-amino-1H-imidazole-1-carboxylate (2-amino-1-Boc-imidazole), a pivotal building block in medicinal chemistry and drug development. The inherent challenge in the synthesis of this molecule lies in the regioselective protection of the imidazole ring in the presence of a more nucleophilic exocyclic amino group. This document details two primary, field-proven methodologies to achieve this transformation: a direct, thermodynamically-driven N1-acylation and a robust, regiochemically-defined ring-closing cyclization. For each strategy, we will delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that govern reaction outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this important intermediate.

Introduction: The Significance of the 2-Amino-1-Boc-imidazole Scaffold

The 2-aminoimidazole (2-AI) moiety is a privileged heterocyclic scaffold, forming the core of numerous marine alkaloids with potent biological activities, including antimicrobial, anti-biofilm, and anticancer properties.[1] The functionalization of the 2-AI core is therefore a subject of intense research in the pursuit of novel therapeutics.

The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the imidazole ring is a critical strategic maneuver. The Boc group serves two primary functions:

-

It deactivates the imidazole ring towards unwanted side reactions, allowing for selective chemistry to be performed elsewhere on the molecule.

-

It modulates the solubility and electronic properties of the scaffold, often improving handling and compatibility with a wider range of reaction conditions.

However, the synthesis of 2-amino-1-Boc-imidazole is non-trivial. The exocyclic 2-amino group is generally more nucleophilic than the endocyclic ring nitrogens, leading to the preferential formation of the undesired 2-(Boc-amino)imidazole isomer under kinetically controlled conditions. This guide presents two robust strategies to overcome this inherent regioselectivity challenge.

Strategy 1: Direct Regioselective N1-Acylation of 2-Aminobenzimidazole

While direct N1-acylation of 2-aminoimidazole is challenging, studies on the analogous 2-aminobenzimidazole system have demonstrated that regioselective N1-protection is achievable. This suggests that under conditions of thermodynamic control, the desired N1-acylated product can be favored. The following methodology is based on the successful synthesis of tert-butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate.[2]

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of a nitrogen atom of 2-aminobenzimidazole on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). While the exocyclic 2-amino group is the most nucleophilic site for initial, kinetically-favored attack, this adduct can be reversible. It is postulated that the N1-Boc protected product is the thermodynamically more stable isomer. The use of a suitable solvent and base system at ambient or slightly elevated temperatures allows the reaction to reach thermodynamic equilibrium, favoring the desired N1-substituted product. The presence of a base, such as triethylamine (Et₃N), is crucial to neutralize the tert-butoxide and carbonic acid byproducts, driving the reaction forward. A nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction by forming a more reactive acylpyridinium intermediate.

Visualizing the Pathway: Direct N1-Acylation

Sources

A Technical Guide to the Physicochemical Properties of 2-amino-1-Boc-imidazole

Introduction

2-amino-1-Boc-imidazole, formally known as tert-butyl 2-amino-1H-imidazole-1-carboxylate, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the imidazole nitrogens modulates the nucleophilicity of the ring and the basicity of the exocyclic amino group. This fine-tuning is critical for its application in the synthesis of complex bioactive molecules, including kinase inhibitors and other targeted therapeutics. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to optimize reaction conditions, predict pharmacokinetic behavior (absorption, distribution, metabolism, and excretion - ADME), and ensure the overall quality and efficacy of resulting drug candidates.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-1-Boc-imidazole. It is designed to be a practical resource for scientists, offering not only curated data but also detailed, field-proven experimental protocols for the determination of its key characteristics. The methodologies described are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure reproducibility and scientific integrity.

Core Physicochemical Data

A summary of the key physicochemical properties of 2-amino-1-Boc-imidazole is presented below. It is important to note that while some data is available from computational models and supplier information, experimental determination of properties like pKa, LogP, and aqueous solubility is crucial for obtaining the most accurate values for drug discovery applications.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃O₂ | [1][2] |

| Molecular Weight | 183.21 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | 313.4 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | Not experimentally determined; expected to be lower than 2-aminoimidazole due to the electron-withdrawing Boc group. | |

| LogP | Not experimentally determined; crucial for predicting membrane permeability and oral bioavailability. | |

| Aqueous Solubility | Not experimentally determined; a key parameter for formulation and bioavailability. |

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, step-by-step methodologies for the experimental determination of the most critical physicochemical parameters for 2-amino-1-Boc-imidazole.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at different physiological pH values. For 2-amino-1-Boc-imidazole, the pKa of the exocyclic amino group is of primary interest. Potentiometric titration is a highly accurate method for its determination.[4]

Causality of Experimental Choices:

-

Potentiometry: This method directly measures the change in pH upon addition of a titrant, providing a precise determination of the equivalence point and, consequently, the pKa. It is a well-established and reliable technique for pKa determination of ionizable compounds.[4][5]

-

Argon Purging: The solution is purged with an inert gas like argon to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the pKa of the analyte.[4]

Experimental Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of 2-amino-1-Boc-imidazole in deionized water. If solubility is low, a minimal amount of a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa for that solvent system.

-

Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

-

-

Instrument Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place a known volume (e.g., 50 mL) of the 2-amino-1-Boc-imidazole solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Continuously purge the solution with argon gas to prevent CO₂ absorption.

-

-

Titration:

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection in the curve. This can be accurately found by plotting the second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a compound's lipophilicity. It is a key determinant of drug-likeness, influencing membrane permeability and oral absorption. The shake-flask method is considered the "gold standard" for LogP determination.[6][7]

Causality of Experimental Choices:

-

n-Octanol/Water System: This biphasic system is widely accepted as a reliable mimic of the lipid bilayer of cell membranes.

-

Pre-saturation: Both the n-octanol and water phases are pre-saturated with each other to ensure that the volume of each phase does not change during the partitioning experiment.

-

Quantification Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for accurately measuring the concentration of the analyte in each phase.

Experimental Workflow Diagram:

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Phases:

-

Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the phases to separate for at least 24 hours.

-

-

Sample Preparation:

-

Prepare a stock solution of 2-amino-1-Boc-imidazole in the pre-saturated n-octanol phase at a concentration that can be accurately quantified by the chosen analytical method.

-

-

Partitioning:

-

In a suitable vessel, combine a known volume of the pre-saturated n-octanol containing the compound with a known volume of the pre-saturated water phase.

-

Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24 hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase, avoiding cross-contamination.

-

Determine the concentration of 2-amino-1-Boc-imidazole in both the n-octanol (Co) and water (Cw) phases using a validated HPLC-UV method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = Co / Cw.

-

LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the dissolution rate and bioavailability of a drug. The shake-flask method is a common and reliable technique for its determination.[8][9]

Causality of Experimental Choices:

-

Equilibrium: The method relies on achieving a saturated solution where the dissolved solute is in equilibrium with the excess solid. Shaking for an extended period ensures this equilibrium is reached.

-

Filtration: It is crucial to filter the saturated solution to remove any undissolved solid particles before concentration analysis, as their presence would lead to an overestimation of solubility.

Experimental Workflow Diagram:

Caption: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Add an excess amount of solid 2-amino-1-Boc-imidazole to a known volume of deionized water (or a relevant buffer) in a sealed container.

-

-

Equilibration:

-

Shake the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure that equilibrium is reached.

-

-

Separation:

-

Allow the suspension to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Quantify the concentration of 2-amino-1-Boc-imidazole in the clear filtrate using a validated HPLC-UV method.

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of 2-amino-1-Boc-imidazole.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For 2-amino-1-Boc-imidazole, one would expect characteristic signals for the imidazole ring protons, the exocyclic amino protons, and the tert-butyl protons of the Boc group. The chemical shifts and coupling constants provide definitive structural information.[10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 2-amino-1-Boc-imidazole would include N-H stretching for the amino group, C=O stretching for the carbamate of the Boc group, and C=N and C-N stretching for the imidazole ring.[12][13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.[14][15]

Conclusion

The physicochemical properties of 2-amino-1-Boc-imidazole are critical to its successful application in synthetic and medicinal chemistry. This guide has provided a consolidated overview of its known properties and, more importantly, has detailed robust and reliable experimental protocols for the determination of its pKa, LogP, and aqueous solubility. By employing these methodologies, researchers and drug development professionals can obtain the accurate and reproducible data necessary to accelerate their research and development efforts, ultimately leading to the discovery of novel and effective therapeutics.

References

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

-

Enamine. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

-

Enamine. (2019). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Kühne, R., & Schüürmann, G. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(3), 655–658. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. (n.d.). tert-butyl 2-amino-1H-imidazole-1-carboxylate. [Link]

-

Chemsrc.com. (2025). 2-Amino-1-Boc-imidazole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

PubChem. (n.d.). tert-butyl 2-amino-4-formyl-1H-imidazole-1-carboxylate. [Link]

-

Van der Eycken, E. V., & Madder, A. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(2), 743–753. [Link]

-

Sugiyama, H., & Uesugi, S. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(10), 14357–14363. [Link]

-

Wasik, S. P., & Tewari, Y. B. (1982). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 87(4), 311. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. [Link]

-

Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963–4968. [Link]

-

PubChem. (n.d.). 2-Aminoimidazole. [Link]

-

ResearchGate. (n.d.). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. [Link]

-

Josephy, P. D., & Guengerich, F. P. (1993). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Chemical Research in Toxicology, 6(6), 847–853. [Link]

-

Semantic Scholar. (n.d.). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. tert-butyl 2-amino-1H-imidazole-1-carboxylate | C8H13N3O2 | CID 57440768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-1-Boc-imidazole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. 2-Aminoimidazole(7720-39-0) 1H NMR spectrum [chemicalbook.com]

- 11. N-BOC-IMIDAZOLE(49761-82-2) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Application of Boc-Protected Imidazoles

Abstract

The imidazole heterocycle is a cornerstone of medicinal chemistry and chemical biology, most notably as the functional side chain of the amino acid histidine. Its unique electronic properties—amphoteric nature, aromaticity, and high nucleophilicity—present significant challenges in multi-step organic synthesis, necessitating robust protective group strategies. The advent of the tert-butoxycarbonyl (Boc) group as a reliable protecting group for the imidazole nitrogen marked a pivotal moment in synthetic chemistry. This guide provides a comprehensive overview of the history, discovery, and core synthetic methodologies related to Boc-protected imidazoles. It delves into the causality behind experimental choices for their synthesis and deprotection, offers field-proven protocols, and explores their stability, reactivity, and critical applications in modern drug discovery and peptide synthesis.

The Imidazole Conundrum: The Genesis of Protection Chemistry

The imidazole ring is a privileged scaffold in biological systems and pharmaceutical agents.[1] As the side chain of histidine, it is fundamental to the structure and catalytic function of countless proteins and enzymes.[2] Its N-H proton has a pKa of approximately 7, allowing it to act as both a proton donor and acceptor at physiological pH.[3] However, this versatility is a double-edged sword in organic synthesis. The unmasked imidazole ring is a potent nucleophile, capable of interfering with a wide range of synthetic transformations, including acylations, alkylations, and couplings.[4]

This reactivity necessitated the development of protecting groups to temporarily mask the imidazole nitrogen, enabling chemists to perform desired transformations elsewhere in a molecule with high fidelity.[5] The ideal protecting group, as conceptualized in the foundational work of protecting group chemistry, must be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[6] The tert-butoxycarbonyl (Boc) group emerged as a nearly perfect solution to this challenge.

The Rise of the Boc Group

The Boc group became a mainstay in peptide synthesis for the protection of α-amino groups. Its key advantage is its stability to a broad spectrum of nucleophilic and basic conditions, coupled with its clean, acid-labile nature, which allows for orthogonal protection schemes in the presence of base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups.[7] The extension of this powerful tool from primary and secondary amines to the unique context of the imidazole ring was a critical and logical progression in the field.

The timeline below illustrates the key developments leading to the widespread adoption of Boc-protected imidazoles.

Caption: Key milestones in the history of Boc-protected imidazoles.

Synthesis of tert-Butyl 1H-imidazole-1-carboxylate

The most robust and widely adopted method for the synthesis of N-Boc-imidazole is the direct reaction of imidazole with di-tert-butyl dicarbonate (Boc₂O).[8][9] This transformation is highly efficient, scalable, and can be performed under various conditions, including in the absence of a solvent.[10]

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic attack of the imidazole nitrogen onto one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which subsequently collapses, releasing tert-butanol, carbon dioxide, and the desired N-Boc-imidazole. The irreversible loss of CO₂ gas drives the reaction to completion.[9]

Caption: General workflow for the synthesis of N-Boc-imidazole.

Comparative Synthesis Protocols

While the solvent-free method is lauded for its simplicity and environmental profile, other conditions have been developed to suit specific substrates or laboratory constraints. The choice of solvent and the use of a base or catalyst can influence reaction time and yield.

| Substrate | Boc₂O (equiv.) | Base/Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | 1.0 | None | None | Room Temp | ~2-4 | >95 | [10] |

| Imidazole | 1.2 | DMAP (cat.) | CH₂Cl₂ | 25 | 2-6 | 95 | |

| Imidazole | 1.1 | Et₃N (1.0) | MeOH | Room Temp | Overnight | N/A |

Detailed Experimental Protocol (Solvent-Free)

This protocol is valued for its high efficiency and atom economy, making it ideal for both small-scale and large-scale preparations.[9][10]

Materials:

-

Imidazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

High-vacuum line

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 equivalent).

-

Reagent Addition: With gentle stirring at room temperature, add di-tert-butyl dicarbonate (1.0-1.1 equivalents) portion-wise. The reaction is often initiated immediately upon mixing.

-

Reaction Monitoring: Observe the evolution of carbon dioxide gas. The reaction is typically complete when the effervescence ceases (usually within 2-4 hours). For assurance, the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The primary byproduct is tert-butanol. Connect the flask to a high-vacuum line to remove the tert-butanol, which will yield the crude product.

-

Purification: The resulting product, tert-butyl 1H-imidazole-1-carboxylate, is often obtained as large, colorless crystals of sufficient purity (>95%) for most applications.[10] If higher purity is required, the product can be recrystallized from a solvent like diethyl ether or purified via column chromatography.[8]

Deprotection Strategies: Unleashing the Imidazole

The true utility of a protecting group lies in its facile and selective removal. The N-Boc group on imidazole offers remarkable versatility in this regard, being cleavable under acidic, basic, and even thermal conditions. This array of options provides the synthetic chemist with exceptional control, particularly in the context of complex molecules with multiple sensitive functional groups.

Acid-Catalyzed Deprotection

This is the most conventional method for Boc group removal. The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.

-

Standard Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent system.[5] Alternatively, HCl in an organic solvent like dioxane or methanol can be used.

-

Causality: The choice of a strong, anhydrous acid is critical to ensure efficient cleavage and prevent side reactions. The tert-butyl cation produced can be scavenged by nucleophiles like anisole or thioanisole if sensitive functional groups are present.

-

Protocol (TFA/DCM):

-

Dissolve the N-Boc-imidazole substrate in anhydrous DCM (e.g., 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture in vacuo.

-

The resulting residue is typically co-evaporated with a solvent like toluene to remove excess TFA before further use or purification.

-

Selective Basic and Reductive Deprotection

A unique and highly valuable feature of N-Boc-imidazoles is their susceptibility to cleavage under specific basic or reductive conditions that leave most other N-Boc amines untouched. This provides a powerful orthogonal deprotection strategy.

-

Sodium Borohydride (NaBH₄) in Ethanol: A 2020 study reported the highly selective and efficient deprotection of N-Boc-imidazoles and -pyrazoles using NaBH₄ in ethanol at room temperature, with yields often exceeding 90%. Critically, N-Boc protected anilines, indoles, and aliphatic amines remain completely intact under these conditions.

-

Mechanism: The proposed mechanism involves the hydride acting as a nucleophile, attacking the carbamate carbonyl. The resulting tetrahedral intermediate collapses, with the resonance-stabilized imidazole anion acting as an excellent leaving group.

-

Protocol (NaBH₄/EtOH):

-

Dissolve the N-Boc-imidazole substrate in absolute ethanol (e.g., 0.2 M).

-

Add NaBH₄ (1.5-3.0 equivalents) in portions at room temperature.

-

Stir the mixture for 2-12 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the deprotected imidazole.

-

-

Other Basic Conditions: Cleavage has also been reported with reagents like cesium carbonate (Cs₂CO₃) with imidazole at elevated temperatures, and potassium carbonate (K₂CO₃) in methanol.

Caption: Orthogonality of N-Boc-imidazole deprotection.

Conclusion: An Indispensable Tool in Modern Synthesis

The introduction of the Boc protecting group for the imidazole ring was a significant advancement in synthetic chemistry. It transformed a reactive and often problematic functional group into a manageable and versatile synthetic handle. The development of robust protocols for its introduction and, crucially, its selective removal under a variety of conditions has solidified the role of tert-butyl 1H-imidazole-1-carboxylate as an indispensable intermediate.[5][8] For professionals in drug development and organic synthesis, a deep understanding of the chemistry of Boc-protected imidazoles is not merely academic—it is a practical necessity for the efficient and elegant construction of complex, life-changing molecules.

References

-

Kappe, T. (2009). tert-Butyl imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o805. [Link]

-

Camp, J. E., & Shabalin, D. A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3829-3847. [Link]

- Goyal, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 122-125.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantages of Using N-Boc-imidazole. [Link]

-

Kamal, A., et al. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28. [Link]

-

Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley-VCH. [Link]

-

Devi, M. M., et al. (2024). Synthesis of imidazole derivatives in the last 5 years: An update. Heterocyclic Communications, 30(1). [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]

-

Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(04), 550-552. [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

-

Wikipedia. (n.d.). Imidazole. [Link]

-

Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

-

da Silva, A. C. G., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 316. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butyl 1H-imidazole-1-carboxylate | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butyl imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Aminoimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminoimidazole (2-AI) scaffold, a privileged structural motif frequently encountered in marine natural products, has garnered significant attention in medicinal chemistry for its broad and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the diverse pharmacological properties of 2-AI derivatives, with a primary focus on their antibacterial, anti-biofilm, and anticancer applications. Additionally, emerging evidence of their anti-inflammatory and anti-glycation activities is discussed. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols for activity assessment, and a critical analysis of structure-activity relationships (SAR) to guide future drug discovery efforts.

Introduction: The 2-Aminoimidazole Core - A Gift from the Sea

Marine sponges have long been a prolific source of structurally unique and biologically active secondary metabolites.[3][4] Among these, alkaloids containing the 2-aminoimidazole ring system have emerged as particularly promising leads for therapeutic development.[5] The inherent chemical features of the 2-AI scaffold, including its ability to participate in hydrogen bonding and act as a bioisostere for guanidine, contribute to its versatile interactions with a wide array of biological targets.[2] This guide will delve into the key therapeutic areas where 2-AI derivatives have shown significant promise, providing a foundation for their rational design and development as next-generation therapeutic agents.

Antibacterial and Anti-Biofilm Efficacy: A Strategy to Combat Resistance

The rise of antibiotic-resistant bacteria and the challenge of biofilm-associated infections represent a critical global health threat.[6] Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics.[3][7] 2-Aminoimidazole derivatives have emerged as a compelling class of molecules that can both inhibit the formation of biofilms and disperse pre-existing ones, often through non-bactericidal mechanisms, making them attractive candidates for standalone or adjunctive therapies.[8][9]

Mechanism of Action: Disrupting Bacterial Communication and Adhesion

The anti-biofilm activity of 2-AI derivatives is often attributed to their ability to interfere with bacterial signaling pathways that control biofilm development.[8] In several pathogenic bacteria, these compounds have been shown to down-regulate the expression of genes crucial for the production of the extracellular polymeric substance (EPS), the primary structural component of the biofilm matrix.[8] For instance, in Pseudomonas aeruginosa and Staphylococcus aureus, certain 2-AI compounds have been shown to modulate two-component signaling (TCS) systems, which are critical for environmental sensing and the regulation of virulence factors, including biofilm formation.[7] Some derivatives have been found to bind to response regulator proteins, thereby disrupting the signaling cascade that leads to the expression of biofilm-related genes.[7]

Diagram: Proposed Mechanism of Anti-Biofilm Activity of 2-Aminoimidazole Derivatives

Caption: Inhibition of a two-component signaling pathway by a 2-AI derivative.

Structure-Activity Relationship (SAR) for Anti-Biofilm Activity

Structure-activity relationship studies have been crucial in optimizing the anti-biofilm potency of 2-AI derivatives. Key findings include:

-

Substitution at the N-1 and C-5 positions: Modifications at these positions of the imidazole ring have a significant impact on activity. Long alkyl chains or aromatic groups at the N-1 position and aryl substituents at the C-5 position are often associated with enhanced anti-biofilm efficacy.

-

Amide and Reverse Amide Linkers: The nature of the linker connecting the 2-AI core to other moieties plays a critical role. Both amide and "reverse amide" linkages have been shown to be effective, with the latter often exhibiting improved activity against a broader range of bacteria.

-

Dimerization: Inspired by dimeric marine natural products, synthetic dimers of 5-aryl-2-aminoimidazoles have demonstrated a significant increase in anti-biofilm activity compared to their monomeric counterparts.

Quantitative Data: MIC and Biofilm Inhibition/Dispersal

The following table summarizes the antibacterial and anti-biofilm activities of representative 2-aminoimidazole derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µM) | Biofilm Inhibition IC50 (µM) | Biofilm Dispersal EC50 (µM) | Reference |

| H10 | S. aureus | >100 | 12 | 100 | [7][10] |

| P. aeruginosa | >100 | 31 | 46 | [7][10] | |

| Compound 1 | A. baumannii (MDR) | 100 | N/A | N/A | [11] |

| Compound 7 | A. baumannii (MDR) | >200 | N/A (Potentiates Tobramycin) | N/A | [11] |

| Dimeric 2-AI | A. baumannii 5075 | >200 | N/A (Potentiates Clarithromycin) | N/A | [12] |

N/A: Not available

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines a standard method for assessing the ability of 2-aminoimidazole derivatives to inhibit biofilm formation.

-

Bacterial Culture Preparation: Inoculate a suitable broth medium with the bacterial strain of interest and incubate overnight at the optimal temperature.

-

Compound Preparation: Prepare a stock solution of the 2-AI derivative in a suitable solvent (e.g., DMSO). Create serial dilutions of the compound in the growth medium.

-

Inoculation and Incubation: Add the diluted bacterial culture to the wells of a 96-well microtiter plate containing the different concentrations of the 2-AI derivative. Include positive (bacteria without compound) and negative (medium only) controls. Incubate the plate under static conditions for 24-48 hours.

-

Washing: Gently discard the planktonic bacteria from the wells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing and Solubilization: Discard the crystal violet solution and wash the wells with water to remove excess stain. Allow the plate to air dry. Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the stained biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-590 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.

Anticancer Activity: Targeting the Cytoskeleton and Signaling Pathways

Several 2-aminoimidazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, highlighting their potential as novel anticancer agents.[3][13] Their mechanisms of action often involve the disruption of fundamental cellular processes, such as cell division and signal transduction.[14]

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

A primary mechanism of anticancer activity for many 2-AI derivatives is the inhibition of tubulin polymerization.[3][15] These compounds can bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[3] The disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[13]

Beyond microtubule disruption, some 2-AI derivatives have been shown to modulate key oncogenic signaling pathways. For instance, certain compounds have been identified as inhibitors of the Epidermal Growth Factor (EGF) receptor signaling pathway, which is often dysregulated in cancer.[13]

Diagram: Anticancer Mechanism of 2-Aminoimidazole Derivatives via Tubulin Destabilization

Caption: Disruption of microtubule dynamics by a 2-AI derivative leading to apoptosis.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 2-AI derivatives is highly dependent on their substitution patterns. Key SAR observations include:

-

Aryl and Benzoyl Groups: The presence of aryl groups at the N-1 and C-2 positions, along with a benzoyl group at the C-4 position, is a common feature in potent tubulin polymerization inhibitors.[14]

-

Substitution on Aryl Rings: The nature and position of substituents on the aryl rings can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and binding affinity of the molecule to its target.[14]

-

Hybrid Molecules: Hybrid molecules incorporating the 2-aminoimidazole scaffold with other pharmacophores, such as quinoline, have shown promising and selective anticancer activity.[16]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the in vitro cytotoxic activity of selected 2-aminoimidazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 22 | A549 (Lung) | 0.15 | [14] |

| HeLa (Cervical) | 0.21 | [14] | |

| HepG2 (Liver) | 0.33 | [14] | |

| MCF-7 (Breast) | 0.17 | [14] | |

| BZML (13) | SW480 (Colon) | 0.027 | [14] |

| HCT116 (Colon) | 0.023 | [14] | |

| Compound 5a (Imd-Ph) | HCT-116 (Colon) | 6.92 | [16][17] |

| DLD-1 (Colon) | 16.37 | [16][17] | |

| Compound 3h | Various Fungal Strains | MIC: 12.5 µg/mL | [18] |

| Compound 3l | Various Fungal Strains | MIC: 12.5 µg/mL | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2-AI derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Emerging Biological Activities: Anti-inflammatory and Anti-glycation Potential

Beyond their well-established antibacterial and anticancer properties, 2-aminoimidazole derivatives are being explored for other therapeutic applications.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Some 2-aminobenzimidazole derivatives have been shown to possess anti-inflammatory properties.[19][20] The proposed mechanisms of action include the inhibition of pro-inflammatory mediators.[10] For example, certain derivatives have been shown to suppress the transcript levels of key inflammatory molecules such as TNF-α, IL-1β, and COX enzymes.[10]

Inhibition of Advanced Glycation End Products (AGEs)

Advanced glycation end products (AGEs) are harmful compounds that are formed when proteins or lipids become glycated as a result of exposure to sugars.[4][21] AGEs are implicated in the pathogenesis of diabetes-related complications and other chronic diseases.[21] Several 2-aminoimidazole derivatives have been identified as potent inhibitors of AGE formation and even as "AGE breakers" that can disrupt pre-formed AGEs.[2][4] This activity suggests their potential in the management of diabetic complications.

Conclusion and Future Directions

The 2-aminoimidazole scaffold represents a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. Their efficacy against drug-resistant bacteria and biofilms, coupled with their potent anticancer properties, positions them as a highly promising class of compounds in the drug discovery pipeline. The emerging evidence of their anti-inflammatory and anti-glycation activities further expands their therapeutic potential.

Future research should focus on:

-

Mechanism of Action Elucidation: A deeper understanding of the specific molecular targets and signaling pathways modulated by 2-AI derivatives will enable more rational drug design.

-

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive in vivo studies are necessary to evaluate the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds.

-

Combinatorial Approaches: Investigating the synergistic effects of 2-AI derivatives with existing antibiotics or chemotherapeutic agents could lead to more effective treatment strategies.

-

Expansion of Chemical Diversity: The synthesis and screening of novel, structurally diverse 2-AI libraries will be crucial for identifying compounds with improved potency, selectivity, and drug-like properties.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of marine-inspired molecules.

References

- Da Settimo, A., Primofiore, G., et al. (1992).

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(4), 1003. Available at: [Link]

-

Furlani, R. E., et al. (2015). Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives. Tetrahedron Letters, 56(23), 3406-3409. Available at: [Link]

-

Furlani, R. E., et al. (2015). Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers. Bioorganic & Medicinal Chemistry Letters, 25(21), 4820-4823. Available at: [Link]

-

Van Haver, D., et al. (2012). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 55(15), 6891-6896. Available at: [Link]

-

In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate. Available at: [Link]

-

Thompson, C. D., et al. (2018). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. International Journal of Nanomedicine, 13, 635-646. Available at: [Link]

-

Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 13(13), 1921-1943. Available at: [Link]

-

Khan, K., et al. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. Inflammopharmacology, 30(3), 1005-1019. Available at: [Link]

-

Blackwell, H. E., et al. (2003). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Journal of the American Chemical Society, 125(46), 13864-13865. Available at: [Link]

-

Kumar, A., et al. (2013). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2954-2958. Available at: [Link]

-

Furlani, R. E., et al. (2015). Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives. ResearchGate. Available at: [Link]

-

Imidazoles as potential anticancer agents. (2016). RSC Advances, 6(52), 46845-46884. Available at: [Link]

-

Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112-2118. Available at: [Link]

- Healey, R. S., et al. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci (CNS) isolated from goat mastitis. Journal of Dairy Science, 101(9), 8423-8430.

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Available at: [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Available at: [Link]

-

New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (2022). International Journal of Molecular Sciences, 23(22), 14325. Available at: [Link]

-

Kumar, R., Khan, S., & Chauhan, P. M. S. (2011). 2-Aminoimidazole, Glycociamidine and 2-Thiohydantoin-Marine Alkaloids as Molecular Inspirations for the Development of Lead Structures. Current Drug Targets, 12(11), 1689-1708. Available at: [Link]

-

Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. (2023). Antibiotics, 12(11), 1569. Available at: [Link]

-

Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. (2023). ACS Infectious Diseases, 9(5), 1085-1093. Available at: [Link]

-

Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1585-1596. Available at: [Link]

-

Da Settimo, A., et al. (1992). Synthesis and Antiinflammatory Properties of 2-aminobenzimidazole Derivatives. Il Farmaco, 47(10), 1293-313. Available at: [Link]

-

Furlani, R. E., et al. (2015). Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers. ResearchGate. Available at: [Link]

-

Rogers, S. A., Bero, J. D., & Melander, C. (2010). Chemical Synthesis and Biological Screening of 2-aminoimidazole-based Bacterial and Fungal Antibiofilm Agents. ChemBioChem, 11(3), 396-410. Available at: [Link]

-

The minimum inhibitory concentration (MIC) of imidazole derivatives.... (n.d.). ResearchGate. Available at: [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules, 27(21), 7439. Available at: [Link]

- Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1921-1943.

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). Scientific Reports, 13(1), 1083. Available at: [Link]

-

Singh, P., et al. (2014). Design, Regioselective Synthesis and Cytotoxic Evaluation of 2-aminoimidazole-quinoline Hybrids Against Cancer and Primary Endothelial Cells. European Journal of Medicinal Chemistry, 87, 685-693. Available at: [Link]

-

Design, regioselective synthesis and cytotoxic evaluation of 2-aminoimidazole–quinoline hybrids against cancer and primary endothelial cells. (2014). ResearchGate. Available at: [Link]

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (2018). Molecules, 23(8), 2038. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). RSC Medicinal Chemistry, 12(2), 189-211. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 10. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, regioselective synthesis and cytotoxic evaluation of 2-aminoimidazole-quinoline hybrids against cancer and primary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antiinflammatory properties of 2-aminobenzimidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 20. Synthesis and antiinflammatory properties of 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to 2-Amino-1-Boc-imidazole: Synthesis, Reactivity, and Applications in Modern Heterocyclic Chemistry

Abstract

The 2-aminoimidazole scaffold is a privileged structural motif found in numerous marine natural products and serves as a cornerstone in medicinal chemistry.[1][2][3] Its strategic importance is largely due to its role as a versatile bioisostere for guanidines and other amide-containing functional groups, offering unique hydrogen bonding capabilities and physicochemical properties.[3] The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, yielding 2-amino-1-Boc-imidazole, has unlocked unprecedented control over its reactivity, transforming it into a powerful and versatile building block for the synthesis of complex heterocyclic systems. This guide provides an in-depth technical overview of the synthesis, reactivity, and strategic applications of 2-amino-1-Boc-imidazole, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of the 2-Aminoimidazole Core

The 2-aminoimidazole unit is a recurring theme in a vast array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] Marine alkaloids, in particular, are a rich source of complex molecules containing this scaffold.[3]

The core challenge in harnessing this moiety lies in controlling the regioselectivity of its functionalization. The parent 2-aminoimidazole possesses three nucleophilic centers: the endocyclic N1 and N3 nitrogens, and the exocyclic amino group. This inherent reactivity can lead to complex product mixtures in synthetic transformations. The installation of a Boc group at the N1 position serves two critical functions:

-

Directing Group: It sterically and electronically deactivates the N1 and adjacent C2 positions, thereby directing electrophilic and metal-catalyzed reactions to other sites on the imidazole ring.

-

Solubility Enhancement: The lipophilic Boc group often improves the solubility of the imidazole core in common organic solvents, facilitating reaction setup and purification.

This strategic protection transforms the otherwise challenging 2-aminoimidazole into a predictable and reliable building block for complex molecular construction.

Synthesis of the Building Block: 2-Amino-1-Boc-imidazole

A robust and scalable synthesis of the title compound is paramount for its widespread application. While various methods exist for constructing the 2-aminoimidazole ring system, a common and effective laboratory-scale approach involves the protection of commercially available 2-aminoimidazole.

Workflow for Boc-Protection of 2-Aminoimidazole

Caption: General workflow for the N-Boc protection of 2-aminoimidazole.

Detailed Experimental Protocol: Synthesis of tert-butyl (2-amino-1H-imidazol-1-yl)carboxylate

-

Setup: To a round-bottom flask charged with 2-aminoimidazole (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq), add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the resulting suspension to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired 2-amino-1-Boc-imidazole as a white solid.

Key Reactivity and Synthetic Transformations

The presence of the N1-Boc group fundamentally alters the reactivity profile of the 2-aminoimidazole core, enabling selective functionalization at the C4, C5, and exocyclic N2 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis, and 2-amino-1-Boc-imidazole is an excellent substrate for these transformations, particularly after halogenation at the C5 position.

Mechanism: Suzuki-Miyaura Coupling at C5

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Rationale for Halogenation: Direct C-H activation at the C5 position is possible but often requires harsh conditions or specific directing groups. A more reliable and general strategy involves a two-step sequence: regioselective bromination at C5 (e.g., using N-bromosuccinimide), followed by a palladium-catalyzed cross-coupling reaction.

-

Typical Coupling Partners: This approach provides access to a wide range of 5-substituted analogues.

-

Suzuki Coupling: Aryl and heteroaryl boronic acids or esters.

-

Sonogashira Coupling: Terminal alkynes.

-

Buchwald-Hartwig Amination: Primary and secondary amines.

-

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | Electrophile | Nucleophile | Catalyst/Ligand | Base | Typical Yield (%) |

| Suzuki | 5-Bromo-2-amino-1-Boc-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85-95 |

| Sonogashira | 5-Iodo-2-amino-1-Boc-imidazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 70-90 |

| Buchwald-Hartwig | 5-Bromo-2-amino-1-Boc-imidazole | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 75-90 |

N-Arylation of the Exocyclic Amino Group

While the N1 position is blocked, the exocyclic 2-amino group remains a potent nucleophile. Selective N-arylation can be achieved, though it often requires careful catalyst selection to avoid competing reactions. Copper-catalyzed Chan-Evans-Lam (CEL) coupling is a particularly effective method for this transformation.[4][5]

-

Catalyst System: Copper(II) acetate or other Cu(II) salts are commonly used, often in the presence of a ligand like TMEDA and a base.[5] The choice of catalyst and base system is crucial for achieving high selectivity for N-arylation of the primary amino group over the endocyclic N3 nitrogen.[6]

-

Synthetic Utility: This reaction provides a direct route to N-aryl-2-aminoimidazoles, which are key structures in many kinase inhibitors and other pharmacologically active molecules.

Applications in Medicinal Chemistry: A Case Study

The strategic use of 2-amino-1-Boc-imidazole is prominent in the synthesis of inhibitors for various enzymes, including β-secretase (BACE-1), a key target in Alzheimer's disease research.[7]

Retrosynthetic Analysis of a BACE-1 Inhibitor Core

Sources

- 1. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Multifaceted Mechanisms of Action of 2-Aminoimidazole Compounds

Foreword

The 2-aminoimidazole (2-AI) scaffold represents a privileged structure in modern medicinal chemistry. Originally identified in marine alkaloids from sponges, this unique heterocyclic motif has become a cornerstone for the development of novel therapeutics due to its synthetic tractability and its ability to engage a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the core mechanisms through which 2-AI compounds exert their potent biological effects, intended for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to dissect the causal biochemistry, offering field-proven insights into experimental design and validation, thereby providing a robust framework for future research and development.

Mechanism I: Disruption of Bacterial Defenses via Biofilm and Quorum Sensing Inhibition

The rise of antibiotic resistance constitutes a grave threat to global health. A primary driver of this resistance is the formation of biofilms—structured, multicellular communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix.[2][3] Bacteria within a biofilm can be up to 1,000-fold more tolerant to conventional antibiotics and host immune responses.[3][4] 2-AI compounds have emerged as a leading class of non-bactericidal agents that effectively inhibit the formation of and disperse pre-existing biofilms across a broad spectrum of pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and Acinetobacter baumannii.[4][5][6]

The Causality of Biofilm Disruption

The anti-biofilm action of 2-AIs is not based on killing the bacteria, which reduces the selective pressure for resistance development.[3] Instead, their mechanism is more nuanced, primarily involving the disruption of bacterial communication and community structure.

-

Inhibition of Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This process is integral to biofilm formation, virulence factor production, and motility.[7][8] 2-AI derivatives have been shown to interfere with QS signaling pathways.[2][9] For instance, in P. aeruginosa, certain 2-aminobenzimidazole (2-ABI) derivatives inhibit the Las and Rhl QS circuits, which are critical for biofilm development.[9] They likely act by competing with the natural autoinducer signaling molecules for binding to their cognate receptor proteins (e.g., CviR in Chromobacterium violaceum), thereby preventing the activation of downstream genes required for biofilm maturation.[10][11]

-

Downregulation of EPS Production Genes: The structural integrity of a biofilm is dependent on the EPS matrix. Studies on Salmonella have shown that 2-AIs can strongly reduce the expression of genes (such as csgD, csgB, and adrA) that are essential for producing the EPS components.[12] By preventing the synthesis of this protective matrix, 2-AIs keep the bacteria in a more vulnerable, planktonic state.

Synergistic Action and Resensitization to Antibiotics

A pivotal therapeutic advantage of 2-AI compounds is their ability to work synergistically with conventional antibiotics. By dispersing biofilms and reverting bacteria to a planktonic state, 2-AIs expose them to the action of antibiotics that would otherwise be ineffective.[4][5] This has been demonstrated to resensitize multidrug-resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA) and MDR Acinetobacter baumannii, to existing antibiotic therapies.[4][5] Some dimeric 2-AI adjuvants can potentiate macrolide antibiotics, which are typically only effective against Gram-positive bacteria, rendering them highly active against the Gram-negative A. baumannii.[13]

Experimental Workflow: Biofilm Inhibition/Dispersal Assay

A self-validating system is crucial for screening and characterizing anti-biofilm agents. The Crystal Violet (CV) assay is a robust, high-throughput method for quantifying biofilm biomass.

-

Bacterial Culture Preparation: Grow a bacterial strain of interest (e.g., P. aeruginosa) overnight in a suitable medium (e.g., Tryptic Soy Broth).

-

Inoculation: Dilute the overnight culture to a standardized OD₆₀₀ (e.g., 0.05) in fresh medium.

-

Compound Addition: Add 100 µL of the diluted bacterial suspension to the wells of a 96-well microtiter plate. Add serial dilutions of the 2-AI compounds to the appropriate wells. Include a no-compound vehicle control.[2]

-

Incubation: Incubate the plate under static conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).[2]

-

Washing: Discard the planktonic culture medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.[2]

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[2]

-

Destaining: Discard the stain and wash the wells thoroughly with water until the control wells are clear. Air-dry the plate.

-

Quantification: Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid to each well. Measure the absorbance at 590 nm using a plate reader. The absorbance is directly proportional to the biofilm biomass.

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Mechanism II: Targeted Enzyme Inhibition

The 2-AI scaffold and its bioisosteres, such as 2-aminobenzimidazole (2-ABI), are highly effective at targeting the ATP-binding pockets of various enzymes, making them potent inhibitors in pathways crucial for cancer and inflammation.[1][14]

Kinase Inhibition

Protein kinases are critical nodes in cellular signaling and are frequently hyperactivated in diseases like cancer.[15] 2-AI derivatives have been successfully developed as inhibitors of several kinase families.

-

Src Family Kinase (SFK) Inhibition: 4-aminoimidazole derivatives have been optimized as potent SFK inhibitors, with IC₅₀ values in the nanomolar range against Src, Fyn, Lyn, and Yes kinases.[15] These compounds act as ATP-competitive inhibitors, fitting into the kinase hinge region and disrupting the phosphotransfer reaction. This inhibition can lead to significant antiproliferative activity in cancer cell lines where Src is hyperactivated, such as neuroblastoma.[15]

-

Aurora Kinase Inhibition: 2-ABIs have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[14] These compounds serve as bioisosteres of previously developed inhibitors, offering comparable potency with improved aqueous solubility, a critical property for drug development.[14]

-

Other Kinases: The versatility of the scaffold allows it to be adapted to target other kinases. For example, 2-amidobenzimidazole derivatives show nanomolar inhibitory activity against protein kinase CK1δ, which is implicated in cancer and neurodegenerative diseases.[16]

Inhibition of Other Enzymes

The inhibitory potential of 2-AIs extends beyond kinases. As a bioisostere of the guanidinium group in arginine, the 2-AI moiety can effectively target the active sites of metalloenzymes.

-

Arginase Inhibition: 2-AI amino acids have been designed as a novel class of inhibitors for human arginase I, a binuclear manganese metalloenzyme.[17] The most potent of these compounds binds with a dissociation constant (Kd) of 2 µM and has shown efficacy in a murine model of asthma, highlighting its therapeutic potential for diseases associated with aberrant L-arginine metabolism.[17]

Data Summary: 2-AI Enzyme Inhibitory Activity

| Compound Class | Target Enzyme(s) | Enzyme Family | Potency (IC₅₀ / Kᵢ / Kₔ) | Reference(s) |

| 4-Aminoimidazole Derivative | Src, Fyn, Lyn, Yes | Tyrosine Kinase | 90 nM - 480 nM (IC₅₀) | [18] |

| 2-Aminobenzimidazole Derivative | Aurora Kinases | Ser/Thr Kinase | Potent (comparable to SNS-314) | [14] |

| 2-Amidobenzimidazole Derivative | Protein Kinase CK1δ | Ser/Thr Kinase | 98.6 nM (IC₅₀) | [16] |

| 2-Aminoimidazole Amino Acid | Human Arginase I | Metalloenzyme | 2 µM (Kₔ) | [17] |

Experimental Workflow: In Vitro Kinase Assay

To validate a compound as a kinase inhibitor, a robust in vitro assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Compound Preparation: Prepare serial dilutions of the 2-AI inhibitor in the appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a known potent inhibitor (e.g., staurosporine) as a positive control.[18]

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or control.

-

Add Kinase/Substrate: Add 2.5 µL of a 2X kinase/substrate mixture containing the purified target kinase and its specific peptide substrate.[18]

-

Initiate Reaction: Start the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[18]

-

Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30 minutes.

-

Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the ADP concentration and thus the kinase activity. A lower signal indicates greater inhibition.

Mechanism III: Anticancer Activity via Cell Cycle Disruption and Apoptosis Induction

The enzyme inhibitory activities of 2-AI compounds translate directly into potent anticancer effects. By targeting key cellular processes, these molecules can halt proliferation and induce programmed cell death in cancer cells.

Disruption of Microtubule Dynamics

Several 2-AI derivatives function as microtubule-destabilizing agents.[19][20] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis).

-

Mechanism: Compounds such as 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine have been shown to inhibit tubulin polymerization by interacting with the colchicine-binding site.[19][21] This disruption of the microtubule network leads to cell cycle arrest at the G₂/M phase, preventing cancer cells from successfully dividing.[19][21]

Inhibition of Pro-Survival Signaling Pathways

As discussed, 2-AIs are potent kinase inhibitors. By blocking the activity of kinases like Src or VEGFR-2, they shut down the signaling cascades that cancer cells rely on for growth, survival, and metastasis.[15][22] For example, inhibiting the VEGFR-2 kinase pathway can block tumor angiogenesis, starving the tumor of essential nutrients.[22]

Induction of Apoptosis

The culmination of cell cycle arrest and inhibition of survival signaling is often the induction of apoptosis. Benzylidene 2-aminoimidazolone derivatives have been shown to induce apoptosis in liver cancer cells in a dose-dependent manner.[23] This is often confirmed by observing the activation of key executioner proteins like caspase-3.[22]

Data Summary: Anticancer Activity of 2-AI Derivatives

| Compound Class | Cancer Cell Line(s) | Potency (IC₅₀) | Proposed Mechanism of Action | Reference(s) |

| Benzylidene 2-aminoimidazolone | HepG2, SMMC-7721 | 12.87 - 17.10 µM | Induction of Apoptosis | [23] |

| 2-Amino-1-thiazolyl Imidazole | Various | 0.05 µM (potent cmpd) | Tubulin Polymerization Inhibition (G₂/M Arrest) | [19][21] |

| 2-Aminoimidazole-quinoxaline Hybrid | MCF-7, HCT116 | High % Inhibition | Not specified | [22] |

| 4-Aminoimidazole Derivative | SH-SY5Y (Neuroblastoma) | 25 µM | Src Family Kinase Inhibition | [15] |

Visualization: Kinase Signaling and Anticancer Effect

Caption: Inhibition of Src kinase by a 2-AI compound blocks downstream signaling, inhibiting proliferation and promoting apoptosis.

Conclusion and Future Directions

The 2-aminoimidazole scaffold is a remarkably versatile pharmacophore, capable of modulating a diverse set of biological targets through distinct and potent mechanisms. Its ability to disrupt bacterial biofilms and resensitize resistant pathogens offers a promising alternative to traditional bactericidal antibiotics. Concurrently, its capacity for potent and selective inhibition of key enzymes, particularly protein kinases, establishes it as a valuable framework for the development of targeted anticancer and anti-inflammatory therapies.